Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)-
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Overview
Description
Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)- is a complex organic compound. It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in tobacco smoke and its carcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)- typically involves multi-step organic reactions. The starting material is often benz(a)anthracene, which undergoes bromination to introduce the bromine atom at the 4-position. This is followed by dihydroxylation to add hydroxyl groups at the 1 and 2 positions. Finally, acetylation is performed to convert the hydroxyl groups into diacetate groups .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is conducted to explore its potential as a therapeutic agent or its role in disease mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-1,2-diol, 4-bromo-1,2,3,4-tetrahydro-, diacetate, (1alpha,2beta,4alpha)- involves its interaction with cellular components. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can bind to DNA, proteins, and other macromolecules, potentially causing mutations and other cellular effects .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Tetracene: Another PAH with similar structural features.
Benzo(a)pyrene: A well-known carcinogenic PAH with similar metabolic pathways.
Uniqueness
The presence of bromine and diacetate groups differentiates it from other PAHs and influences its reactivity and interactions with biological systems .
Properties
CAS No. |
60968-06-1 |
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Molecular Formula |
C22H19BrO4 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
[(1S,2S,4S)-1-acetyloxy-4-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-2-yl] acetate |
InChI |
InChI=1S/C22H19BrO4/c1-12(24)26-20-11-19(23)17-8-7-16-9-14-5-3-4-6-15(14)10-18(16)21(17)22(20)27-13(2)25/h3-10,19-20,22H,11H2,1-2H3/t19-,20-,22+/m0/s1 |
InChI Key |
SETJHQUILZLWPY-JAXLGGSGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C2=C([C@@H]1OC(=O)C)C3=CC4=CC=CC=C4C=C3C=C2)Br |
Canonical SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C3=CC4=CC=CC=C4C=C3C=C2)Br |
Origin of Product |
United States |
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